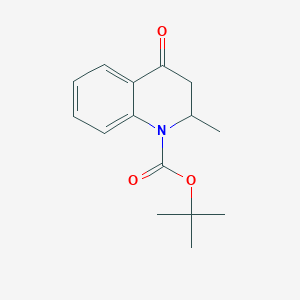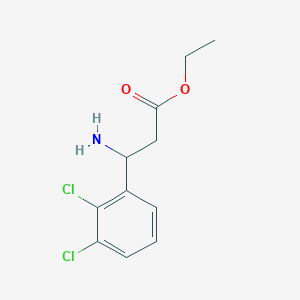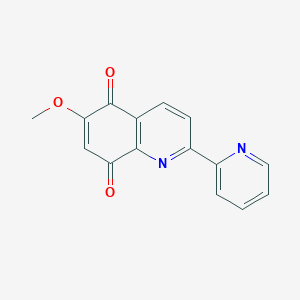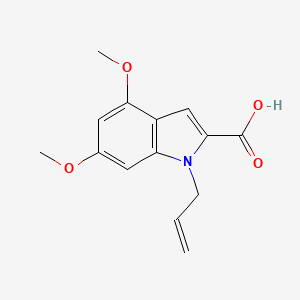![molecular formula C6H3BrClN3S B11853949 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H2BrClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine typically involves the bromination and chlorination of thienopyrimidine derivatives. One common method starts with 3H-thieno[3,2-d]pyrimid-4-one, which is brominated using bromine in acetic acid, followed by chlorination with phosphorus oxychloride . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives of the original compound .
Aplicaciones Científicas De Investigación
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H3BrClN3S |
|---|---|
Peso molecular |
264.53 g/mol |
Nombre IUPAC |
7-bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11) |
Clave InChI |
WVTMUQHHMVABRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(S1)C(=NC(=N2)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)








